![molecular formula C8H5ClF2O2 B2393436 2-(Difluoromethoxy)benzoyl chloride CAS No. 95155-16-1](/img/structure/B2393436.png)
2-(Difluoromethoxy)benzoyl chloride
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Overview
Description
“2-(Difluoromethoxy)benzoyl chloride” is a chemical compound with the molecular formula C8H5ClF2O2 . It has an average mass of 206.574 Da and a monoisotopic mass of 205.994614 Da .
Synthesis Analysis
While specific synthesis methods for “2-(Difluoromethoxy)benzoyl chloride” were not found, there are general methods for the synthesis of benzoyl chloride derivatives. For instance, the solvolysis of aromatic acid chlorides in various solvents has been studied . Another study discussed the synthesis of a salicylic acid derivative by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone with a pyridine catalyst .Molecular Structure Analysis
The molecular structure of “2-(Difluoromethoxy)benzoyl chloride” has been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers, anti and gauche, with respect to the halogen atom positions .Scientific Research Applications
Molecular Conformational Structures Analysis
The compound has been used in the study of molecular conformational structures. Specifically, it has been used in gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations . This allows researchers to investigate the gas phase molecular structures and conformational compositions .
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
“2-(Difluoromethoxy)benzoyl chloride” has been used in the process of sample preparation and method development for the analysis of polar small molecules using benzoyl chloride (BzCl) derivatization and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This technique has been applied to metabolomics analyses .
Life Science Research
This compound is provided by specialist distributors serving life science research . Although the specific applications are not detailed in the source, it suggests that “2-(Difluoromethoxy)benzoyl chloride” is a high-quality compound used in various life science research contexts .
Safety and Hazards
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with nucleophiles, such as amines or alcohols, to form amides or esters respectively .
Mode of Action
The mode of action of 2-(Difluoromethoxy)benzoyl chloride is likely through a nucleophilic acyl substitution reaction . In this reaction, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of an intermediate tetrahedral complex. This complex then collapses, releasing a chloride ion and forming the desired amide or ester .
Result of Action
The molecular and cellular effects of 2-(Difluoromethoxy)benzoyl chloride’s action would depend on the specific amide or ester formed through its reaction with a nucleophile . These effects could range from changes in protein function to alterations in metabolic pathways, depending on the identity of the nucleophile.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 2-(Difluoromethoxy)benzoyl chloride . For instance, the rate of the nucleophilic acyl substitution reaction could be affected by the pH of the environment .
properties
IUPAC Name |
2-(difluoromethoxy)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXCIOSWIQIKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)benzoyl chloride |
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